molecular formula C7H9N3O2S2 B2930159 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 866042-02-6

2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2930159
CAS No.: 866042-02-6
M. Wt: 231.29
InChI Key: GPRUEXOBASMNJD-UHFFFAOYSA-N
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Description

2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a 1,3,4-thiadiazole derivative characterized by a sulfanylacetic acid group at the 2-position and an allylamino substituent at the 5-position of the heterocyclic ring (Figure 1). The allylamino group introduces a reactive alkene moiety, which may enhance interactions with biological targets through covalent bonding or π-π stacking . The sulfanylacetic acid moiety contributes to solubility in polar solvents like ethanol and DMF, though the compound is generally insoluble in water .

Synthesis typically involves a two-step procedure:

Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thioles.

S-Alkylation: The thiol intermediate undergoes alkylation with chloroacetic acid derivatives to yield the target compound .

This scaffold is of pharmacological interest due to its structural similarity to bioactive thiadiazoles, which exhibit anticonvulsant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRUEXOBASMNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-mercapto-1,3,4-thiadiazole.

    Introduction of the Allylamino Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with allylamine to introduce the allylamino group at the 5-position of the thiadiazole ring.

    Attachment of the Sulfanyl Group: The resulting compound is further reacted with chloroacetic acid to attach the sulfanyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The acetic acid group undergoes typical carboxylic acid reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification ROH (alcohol), H⁺ (e.g., H₂SO₄), Δ2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate ester
Amidation RNH₂ (amine), DCC/DMAP, DMFCorresponding acetamide derivative
Salt Formation NaOH, KOH, or amines in aqueous mediumSodium/potassium or ammonium salts

Key Insight : Esterification and amidation are pivotal for modifying solubility or bioactivity, as seen in analogous thiadiazole-carboxylic acid systems .

Reactivity of the Sulfanyl (Thioether) Linkage

The sulfur atom in the sulfanyl group is susceptible to oxidation and alkylation:

Reaction TypeReagents/ConditionsProductReference
Oxidation H₂O₂ (30%), CH₃COOH, rtSulfoxide or sulfone derivatives
Alkylation R-X (alkyl halide), K₂CO₃, DMFThioether-alkylated product

Note : Oxidation to sulfone enhances electrophilicity, potentially improving interactions in biological systems .

Transformations of the Allylamino Group

The allylamino (–NH–CH₂–CH₂–CH₂) moiety offers opportunities for functionalization:

Reaction TypeReagents/ConditionsProductReference
Hydrogenation H₂, Pd/C, EtOHPropylamino-substituted thiadiazole
Epoxidation mCPBA, CH₂Cl₂Epoxy-allylamino derivative
Cycloaddition Dienophiles (e.g., maleic anhydride)Six-membered heterocyclic adducts

Mechanistic Insight : The electron-rich double bond in the allyl group facilitates electrophilic additions or cyclizations .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductReference
Halogenation NBS, CCl₄, lightBrominated thiadiazole derivatives
Nucleophilic Attack RLi, THF, –78°CRing-opened intermediates

Caution : Harsh conditions may destabilize the thiadiazole ring, leading to decomposition .

Cyclization Reactions

Intramolecular interactions between the carboxylic acid and allylamino groups can yield fused heterocycles:

Reaction TypeReagents/ConditionsProductReference
Lactam Formation EDCI, HOBt, DMFThiadiazole-fused β-lactam
Thiazolidinone Synthesis CS₂, KOH, ΔThiazolidinone-linked thiadiazole

Application : Such cyclizations are exploited in medicinal chemistry to enhance metabolic stability .

Cross-Coupling Reactions

The thiadiazole core may act as a directing group in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Ar–B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-substituted thiadiazole
Sonogashira Coupling RC≡CH, CuI, PdCl₂(PPh₃)₂Alkynylated derivatives

Limitation : Steric hindrance from the allylamino group may reduce coupling efficiency .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactive thiadiazole ring.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is not fully understood but is believed to involve:

    Molecular Targets: The thiadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Thiadiazole Derivatives

Compound Name Substituents at 5-Position Substituents at 2-Position Molecular Weight (g/mol) Key Properties/Activities
Target Compound Allylamino Sulfanylacetic acid 273.34* Anticancer, anticonvulsant potential
2-{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide 4-Methylanilino (bulky aromatic) Acetohydrazide 295.37 Antimicrobial activity
2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid Thiophene (electron-rich) Sulfanylacetic acid 242.27 Not reported; oxadiazole core differs
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Morpholinyl sulfonyl benzamide Ethyl ester 486.60 Enhanced lipophilicity (XLogP3 = 1.8)
5-Amino-1,3,4-thiadiazole-2-sulfonamide Amino Sulfonamide 163.21 Carbonic anhydrase inhibition

*Calculated based on molecular formula C₈H₁₁N₃O₂S₂.

Key Observations:

Allylamino vs. However, aromatic substituents (e.g., thiophene in ) may enhance π-π interactions with target proteins.

Sulfanylacetic Acid vs. Esters/Hydrazides : The acetic acid group in the target compound increases water solubility compared to ethyl esters (e.g., ) but may reduce bioavailability due to ionization at physiological pH.

Pharmacological Activity Comparison

Key Findings:

  • Antimicrobial Activity: Aromatic derivatives (e.g., ) show moderate activity against Gram-positive bacteria, while the target compound’s allylamino group may enhance Gram-negative targeting due to improved penetration .
  • Anticancer Potential: The sulfanylacetic acid moiety in the target compound contributes to antiproliferative effects, with IC₅₀ values comparable to cisplatin in some cell lines .
  • Safety Profile: Allylamino-substituted thiadiazoles exhibit lower ulcerogenic risk compared to sulfonamide derivatives (e.g., ), which are associated with gastrointestinal toxicity .

Physicochemical Properties

Table 3. Solubility and Stability

Compound Solubility in Water Solubility in DMF/EtOH Thermal Stability (°C)
Target Compound Insoluble High >200 (decomposition)
5-Acetamido Derivatives Slightly soluble Moderate 150–180
Ethyl Ester Derivatives Insoluble High >220
  • The acetic acid group in the target compound improves solubility in polar aprotic solvents, facilitating formulation for in vivo studies .
  • Ethyl ester analogs (e.g., ) exhibit higher thermal stability, making them suitable for high-temperature reactions.

Biological Activity

2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a novel compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both an allylamino group and a carboxylic acid functionality attached to a thiadiazole ring, enhances its potential biological activity compared to other similar compounds.

The molecular formula of this compound is C7H9N3O2S2C_7H_9N_3O_2S_2 with a molecular weight of approximately 231.29 g/mol. The presence of the thiadiazole moiety is significant as it contributes to the compound's pharmacological properties through various interactions with biological targets.

Biological Activities

Research on thiadiazole derivatives has demonstrated a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of Staphylococcus epidermidis and other pathogenic bacteria .
  • Anti-inflammatory Effects : Several thiadiazole derivatives have been evaluated for their anti-inflammatory activities. They have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Anticancer Properties : Some studies have reported that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole have been tested for their ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit carbonic anhydrase or other enzymes critical for bacterial survival .
  • DNA Interaction : Studies indicate that some thiadiazole compounds can bind to DNA and interfere with its replication and transcription processes .

Case Studies

  • Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound displayed moderate to high antibacterial activity when compared to standard antibiotics like ampicillin .
  • Cytotoxicity Assay : In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results showed that certain concentrations led to significant cell death, indicating its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:

Compound NameAntibacterial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundModerateSignificantHigh
5-Amino-1,3,4-thiadiazoleHighModerateModerate
5-(Allylthio)-1,3,4-thiadiazoleModerateLowLow

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